methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride
Description
Its core framework comprises an isoquinoline scaffold substituted with a 4-aminophenyl group at position 2, a pyridylmethoxy moiety at position 7, a 3,4,5-trimethoxyphenyl group at position 4, and a carboxylate ester at position 2. The hydrochloride salt enhances solubility and stability for pharmacological applications . The compound’s design integrates multiple pharmacophoric elements:
- Isoquinoline core: Known for diverse bioactivities, including kinase inhibition and anticancer effects.
- 3,4,5-Trimethoxyphenyl group: A common motif in tubulin polymerization inhibitors (e.g., combretastatin analogs).
- Pyridylmethoxy substituent: Enhances solubility and influences receptor binding via hydrogen bonding .
Preliminary studies suggest its relevance in targeting cancer pathways, though detailed mechanistic data remain under investigation .
Properties
Molecular Formula |
C32H30ClN3O8 |
|---|---|
Molecular Weight |
620.0 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H29N3O8.ClH/c1-39-26-15-19(16-27(40-2)30(26)41-3)28-24-13-12-23(43-18-22-7-5-6-14-34(22)38)17-25(24)31(36)35(29(28)32(37)42-4)21-10-8-20(33)9-11-21;/h5-17H,18,33H2,1-4H3;1H |
InChI Key |
ANSBEKVVFSMGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=[N+]4[O-])C5=CC=C(C=C5)N)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the aminophenyl and trimethoxyphenyl groups. The final steps involve the formation of the pyridinium moiety and the esterification of the carboxylate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Key Modifications
The compound belongs to a broader class of poly-substituted isoquinoline and quinoline derivatives. Below is a comparative analysis with structurally related analogs:
Key Structural Differences :
- Substituent diversity: The target compound uniquely combines a pyridylmethoxy group and 3,4,5-trimethoxyphenyl, whereas analogs like 4k and DL-methyl hexahydroquinoline lack these features.
- Hydrogen bonding capacity : The pyridylmethoxy group in the target compound facilitates stronger hydrogen-bonding interactions compared to simpler methoxy or chloro substituents in analogs .
Biological Activity
Methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesizing relevant research findings, mechanisms of action, and case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C32H30ClN3O8 |
| Molecular Weight | 620.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | ANSBEKVVFSMGLE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various therapeutic effects. The presence of the isoquinoline core and multiple methoxy groups enhances its binding affinity and selectivity towards target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, similar compounds have been tested against leukemia cells with varying degrees of success, indicating potential for further exploration in cancer therapeutics .
- Antimicrobial Properties : The pyridinium moiety may contribute to antimicrobial activity. Compounds containing similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Activity : A study investigated the effects of related isoquinoline derivatives on CCRF-CEM leukemia cells. The results showed that while some compounds were inactive, others displayed promising IC50 values, suggesting that structural modifications could enhance efficacy .
- Antimicrobial Testing : Research conducted on related pyridinium compounds demonstrated significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
